SX-3228, chemically known as 6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, is a novel compound classified as a selective agonist of the benzodiazepine receptor subtype 1. It exhibits an inhibitory concentration (IC50) of 17 nM, indicating its potency in binding to this receptor type . The compound has garnered attention for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.
SX-3228 is derived from the broader class of benzodiazepines, which are known for their sedative and anxiolytic properties. The compound's structure incorporates a tetrahydronaphthyridine core, which is characteristic of many benzodiazepine derivatives. Its classification as a selective agonist suggests that it may have a more favorable side effect profile compared to non-selective benzodiazepines .
The synthesis of SX-3228 involves several key steps that leverage established organic chemistry techniques. The primary synthetic route includes:
The synthesis requires careful control of reaction conditions to maximize yield and purity. Techniques such as chromatography may be employed for purification following synthesis .
The molecular formula for SX-3228 is , and its structure can be represented by the canonical simplified molecular-input line-entry system (SMILES) notation: C1=CC2=C(C=C1)C(=CN(C2)C(=O)N)N(C(=O)C=N)C
.
Key structural features include:
The three-dimensional conformation of SX-3228 plays a crucial role in its interaction with the benzodiazepine receptor .
SX-3228 can undergo various chemical transformations:
Reactions involving SX-3228 typically utilize reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. Conditions are optimized to maintain stability and prevent degradation during transformations.
SX-3228 functions primarily as a selective agonist at the benzodiazepine receptor subtype 1. Upon binding to this receptor, it enhances the effects of gamma-aminobutyric acid (GABA), leading to increased inhibitory neurotransmission. This mechanism is responsible for its potential anxiolytic and sedative effects. Further studies are required to fully elucidate its pharmacodynamic profile and downstream signaling pathways .
Relevant data regarding melting point, boiling point, and specific heat capacity are essential for practical applications but were not detailed in the available sources.
SX-3228 shows promise in various scientific applications:
Ongoing research aims to explore its efficacy and safety profile further, potentially leading to clinical applications in treating anxiety disorders or other related conditions .
SX-3228 (6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one) belongs to the nonbenzodiazepine hypnotic class, characterized by a distinct chemical structure unrelated to the benzodiazepine scaffold. Unlike classical benzodiazepines (e.g., diazepam) that contain a fused benzene-diazepine ring, SX-3228 features an imidazopyridine-derived core integrated with a 1,3,4-oxadiazole moiety and a tetrahydronaphthyridine backbone [2] [4]. This structural divergence confers unique receptor-binding properties while maintaining activity at the benzodiazepine binding site on GABAA receptors [10].
Functionally, nonbenzodiazepines like SX-3228 exhibit a narrower spectrum of action compared to benzodiazepines. While benzodiazepines produce broad anxiolytic, sedative, muscle-relaxant, and anticonvulsant effects, SX-3228 demonstrates predominant hypnotic activity with minimal anxiolytic or myorelaxant properties at therapeutic doses. This selective action arises from its preferential binding to the BZ1 (ω1) receptor subtype, which is critically involved in sleep regulation [1] [4]. Crucially, SX-3228 lacks affinity for non-GABAergic receptors (dopamine, serotonin, noradrenaline, or acetylcholine subtypes), underscoring its target specificity [1] [6].
Table 1: Pharmacological Profiles of Nonbenzodiazepine Hypnotics
Compound | Primary Indication | Anxiolytic Efficacy | Chemical Class |
---|---|---|---|
SX-3228 | Insomnia | Minimal (dose-dependent) | Oxadiazolyl-tetrahydronaphthyridine |
Zolpidem | Insomnia | Limited | Imidazopyridine |
Zaleplon | Insomnia | Undetectable | Pyrazolopyrimidine |
Benzodiazepines | Anxiety, Insomnia, Seizures | High | Benzodiazepine |
SX-3228 exhibits exceptional selectivity for GABAA receptors containing the α1 subunit (BZ1 receptor subtype). Radioligand binding studies reveal it binds to cerebellar BZ1 receptors with an IC50 of 17 nM, while showing significantly weaker affinity for spinal cord BZ2 receptors (IC50 = 127 nM) and negligible binding to peripheral benzodiazepine receptors (IC50 >10,000 nM) [1] [6]. This >7-fold selectivity for BZ1 over BZ2 receptors distinguishes it from non-selective benzodiazepines and aligns it with other α1-preferring compounds like zolpidem [1] [10].
The α1 subunit specificity underpins SX-3228's physiological effects. GABAA receptors incorporating α1 subunits are predominantly located at synaptic sites in brain regions governing sleep-wake cycles, including the thalamus, cortex, and basal forebrain [5] [7]. Activation of these receptors enhances GABAergic inhibition by increasing chloride ion influx, leading to neuronal hyperpolarization. During the dark (active) phase in rats, SX-3228 administration (0.5–2.5 mg/kg) significantly reduces waking (W) while increasing slow-wave sleep (SWS) and light sleep (LS) for up to 6 hours. Notably, this induced sleep closely mimics physiological sleep architecture, as evidenced by EEG power density analyses showing dose-related increases in delta and theta wave activity during non-REM sleep [1].
Table 2: Binding Affinity Profiles of SX-3228 at GABAA Receptor Subtypes
Receptor Subtype | Tissue Location | SX-3228 IC50 (nM) | Selectivity Ratio (BZ1/BZ2) |
---|---|---|---|
BZ1 (α1-containing) | Cerebellum | 17 ± 2.1 | 1 (Reference) |
BZ2 (α2/3-containing) | Spinal cord | 127 ± 15 | 7.5 |
Peripheral | Kidney | >10,000 | >588 |
As a positive allosteric modulator (PAM), SX-3228 binds to the benzodiazepine site at the α-γ subunit interface of GABAA receptors, enhancing GABA's affinity for its binding site and increasing the frequency of chloride channel opening [7] [10]. This mechanism contrasts with barbiturates (which prolong channel opening duration) and differs subtly from other nonbenzodiazepine hypnotics:
Table 3: Comparative Pharmacodynamics of α1-Selective Hypnotics
Parameter | SX-3228 | Zolpidem | Zaleplon |
---|---|---|---|
BZ1 IC50 (nM) | 17 | 5.5 | 49 |
BZ1/BZ2 Selectivity | 7.5-fold | 72-fold | 31-fold |
REMS Suppression | Transient (light phase) | Significant | Minimal |
SWS Enhancement | Sustained (dark phase) | Moderate | Short-acting |
Delta Power Increase | Yes (dose-dependent) | Limited data | No |
SX-3228's allosteric modulation translates to circadian-dependent efficacy. When administered during the light (rest) phase, it primarily reduces REM sleep. Conversely, during the dark (active) phase, it potently decreases wakefulness while increasing SWS and LS, indicating alignment with endogenous sleep-promoting mechanisms [1]. This temporal specificity contrasts with classical benzodiazepines, which disrupt natural sleep architecture regardless of timing.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: